2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Overview
Description
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Result of Action
Some thiazole derivatives have shown cytotoxicity towards cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the need for careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The interaction with these metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDNQJNJCJJQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352737 | |
Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87999-04-0 | |
Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole a promising candidate for enzyme inhibition?
A1: Molecular docking simulations, a computational chemistry technique, suggest that this compound exhibits strong binding affinity to human carbonic anhydrase I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] This strong binding, indicated by the estimated binding energy values, points towards its potential as an effective inhibitor of these enzymes.
Q2: What do the binding energy values tell us about the compound's inhibitory potency?
A2: The molecular docking study revealed impressive binding energies for this compound: -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively. [] These negative values suggest a thermodynamically favorable interaction between the compound and the enzymes, indicating a high likelihood of inhibition. Higher negative values generally correlate with stronger binding and potentially greater inhibitory potency.
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